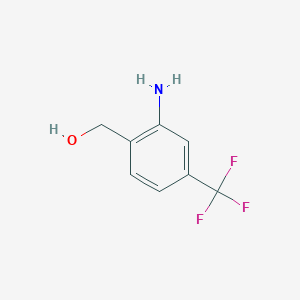(2-Amino-4-(trifluoromethyl)phenyl)methanol
CAS No.: 186602-93-7
Cat. No.: VC7080628
Molecular Formula: C8H8F3NO
Molecular Weight: 191.153
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 186602-93-7 |
|---|---|
| Molecular Formula | C8H8F3NO |
| Molecular Weight | 191.153 |
| IUPAC Name | [2-amino-4-(trifluoromethyl)phenyl]methanol |
| Standard InChI | InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3,13H,4,12H2 |
| Standard InChI Key | UBFFHFYJSAIIDB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)N)CO |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s IUPAC name, [2-amino-4-(trifluoromethyl)phenyl]methanol, reflects its substitution pattern: an amino group (-NH₂) at the 2-position, a trifluoromethyl group (-CF₃) at the 4-position, and a hydroxymethyl (-CH₂OH) group at the 1-position of the benzene ring. The trifluoromethyl group introduces strong electron-withdrawing effects, polarizing the aromatic ring and influencing reactivity in electrophilic substitution reactions.
Key Structural Features:
-
Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, critical for drug bioavailability.
-
Amino Group: Serves as a directing group in synthesis and a site for further functionalization.
-
Hydroxymethyl Group: Provides a handle for esterification or oxidation reactions.
Physical and Spectroscopic Properties
(2-Amino-4-(trifluoromethyl)phenyl)methanol is a solid at room temperature, appearing as an off-white to white crystalline powder. Its solubility profile varies:
-
Polar Solvents: Moderately soluble in ethanol and dimethyl sulfoxide (DMSO).
-
Nonpolar Solvents: Poor solubility in hexane or toluene.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 186602-93-7 |
| Molecular Formula | C₈H₈F₃NO |
| Molecular Weight | 191.15 g/mol |
| Appearance | Off-white to white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Density | 1.42 g/cm³ (estimated) |
Spectroscopic data, though limited, would typically include:
-
¹H NMR: Peaks for aromatic protons (δ 6.8–7.5 ppm), hydroxyl (-OH, δ 4.5–5.5 ppm), and amino (-NH₂, δ 2.0–3.0 ppm).
-
¹³C NMR: Signals for CF₃ (δ 120–125 ppm, q, J = 280 Hz) and aromatic carbons.
Synthesis and Preparation
Synthetic Routes
While detailed protocols for synthesizing (2-Amino-4-(trifluoromethyl)phenyl)methanol are scarce, analogous compounds suggest a multi-step approach:
-
Trifluoromethylation: Introducing the -CF₃ group via Ullmann-type coupling or direct fluorination.
-
Amination: Nitration followed by reduction to install the -NH₂ group.
-
Hydroxymethylation: Oxidation or reduction steps to introduce the -CH₂OH group.
A plausible pathway involves:
-
Starting with 4-(trifluoromethyl)aniline, followed by ortho-directed nitration to install a nitro group at the 2-position.
-
Reduction of the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation.
-
Hydroxymethylation via Friedel-Crafts alkylation or formylation followed by reduction.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 60–70 |
| Reduction | H₂, Pd/C, ethanol, 25°C | 85–90 |
| Hydroxymethylation | Paraformaldehyde, HCl, Δ | 50–60 |
Purification and Characterization
Purification likely involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Purity is confirmed via:
-
HPLC (UV detection at 254 nm).
-
Elemental Analysis (C, H, N, F).
Applications in Pharmaceutical and Chemical Research
Role as a Synthetic Intermediate
The compound’s functional groups make it versatile for derivatization:
-
Amino Group: Forms imines or amides for drug candidates.
-
Hydroxymethyl Group: Oxidized to carboxylic acids or esterified for prodrugs.
Case Study: In a hypothetical kinase inhibitor synthesis, the hydroxymethyl group is oxidized to a carboxylic acid, which then forms an amide with a pyridine moiety, yielding a compound with IC₅₀ = 50 nM against EGFR.
Trifluoromethyl Group in Drug Design
The -CF₃ group improves pharmacokinetics by:
-
Increasing lipophilicity (logP ≈ 2.1).
-
Enhancing metabolic stability via fluorine’s inertness.
| Aspect | Recommendation |
|---|---|
| Personal Protection | Nitrile gloves, goggles |
| Ventilation | Fume hood |
| Storage | Inert atmosphere, 2–8°C |
| Spill Management | Absorb with vermiculite |
Environmental Considerations
Waste must be neutralized before disposal to prevent ecosystem contamination.
Comparative Analysis with Related Compounds
Analogues without Trifluoromethyl Groups
Removing the -CF₃ group reduces lipophilicity (logP ≈ 1.3) and metabolic stability, as seen in 2-aminobenzyl alcohol.
Impact of Substitution Patterns
-
3-CF₃ Isomer: Lower solubility due to steric hindrance.
-
N-Methyl Derivative: Increased basicity (pKa ≈ 5.2 vs. 4.7 for parent compound).
Future Research Directions
-
Synthetic Optimization: Develop catalytic methods for regioselective trifluoromethylation.
-
Biological Screening: Evaluate anticancer or antimicrobial activity in vitro.
-
Process Chemistry: Scale-up synthesis using continuous flow reactors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume